molecular formula C24H23N3O3S B8227576 Fen1-IN-SC13

Fen1-IN-SC13

Cat. No.: B8227576
M. Wt: 433.5 g/mol
InChI Key: USTMMKOHIRMBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FEN1-IN-SC13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: FEN1-IN-SC13 primarily undergoes reactions related to its inhibitory activity on FEN1. These reactions include binding to the active site of FEN1 and preventing its enzymatic activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions .

Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with FEN1. This complex prevents FEN1 from participating in DNA replication and repair, leading to increased DNA damage and apoptosis in cancer cells .

Scientific Research Applications

FEN1-IN-SC13 has several scientific research applications, particularly in the field of cancer therapy. Its ability to inhibit FEN1 makes it a valuable tool for studying DNA repair mechanisms and the role of FEN1 in maintaining genomic stability. In cancer research, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, making it a potential candidate for combination therapy .

In addition to cancer research, this compound is used in studies related to DNA replication and repair. Its inhibitory activity on FEN1 provides insights into the molecular mechanisms of these processes and their implications in various diseases .

Mechanism of Action

FEN1-IN-SC13 exerts its effects by binding to the active site of FEN1 and inhibiting its enzymatic activity. FEN1 is involved in the base excision repair pathway and Okazaki fragment maturation during DNA replication. By inhibiting FEN1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and subsequent apoptosis of cancer cells .

The molecular targets of this compound include the active site of FEN1 and other components of the DNA repair machinery. The inhibition of FEN1 disrupts the normal functioning of these pathways, leading to increased DNA damage and cell death .

Properties

IUPAC Name

N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMMKOHIRMBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fen1-IN-SC13
Reactant of Route 2
Fen1-IN-SC13
Reactant of Route 3
Reactant of Route 3
Fen1-IN-SC13
Reactant of Route 4
Fen1-IN-SC13
Reactant of Route 5
Fen1-IN-SC13
Reactant of Route 6
Fen1-IN-SC13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.